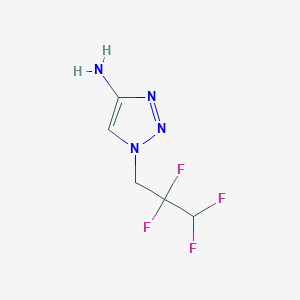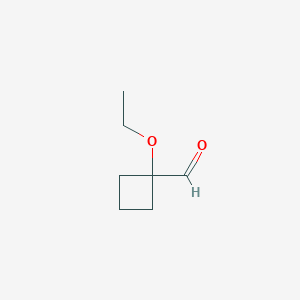
1-Ethoxycyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxycyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It features a cyclobutane ring substituted with an ethoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form 1-ethoxycyclobutanol. This intermediate is then oxidized using reagents such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed:
Oxidation: 1-Ethoxycyclobutane-1-carboxylic acid
Reduction: 1-Ethoxycyclobutan-1-ol
Substitution: Depends on the nucleophile used
Scientific Research Applications
1-Ethoxycyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethoxycyclobutane-1-carbaldehyde depends on its specific application. For instance, in biological systems, its derivatives may inhibit specific enzymes or pathways involved in disease processes. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical studies.
Comparison with Similar Compounds
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
1-Methoxycyclobutane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclobutane-1,1-dicarbaldehyde: Contains two aldehyde groups on the cyclobutane ring.
Uniqueness: 1-Ethoxycyclobutane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclobutane ring.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-ethoxycyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-2-9-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |
InChI Key |
ZXNAXYJXTICMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


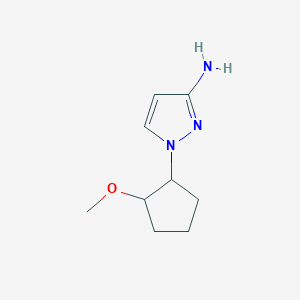
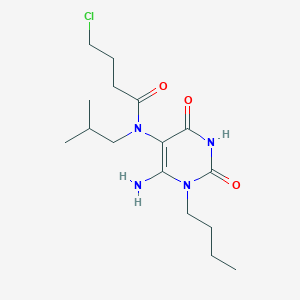

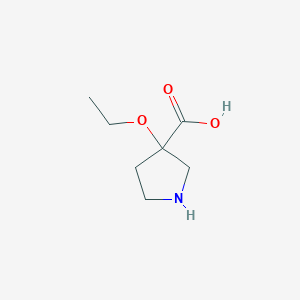
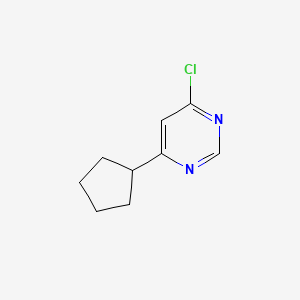

![3-(1,3-Benzothiazol-2-yl)-4-[3-(benzyloxy)-4-methoxyphenyl]but-3-enoicacid](/img/structure/B13067430.png)
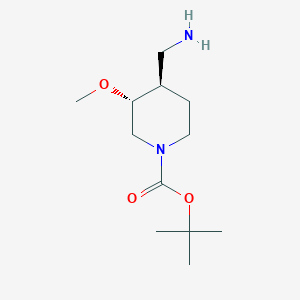
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

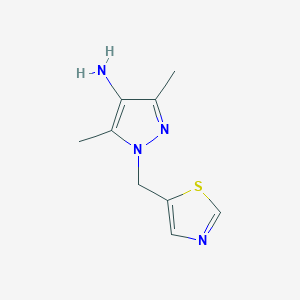
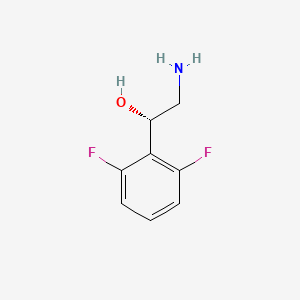
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
